
Valethamate bromide
描述
准备方法
合成路线及反应条件
溴化瓦列他胺可以通过一系列化学反应合成,包括羧酸与醇的酯化反应,然后用溴源进行季铵化。 具体的合成路线涉及在控制条件下,将 N,N-二乙基-N-甲基-2-(3-甲基-2-苯基戊酰基)氧乙铵溴化物与适当的试剂反应 .
工业生产方法
在工业生产中,溴化瓦列他胺的生产涉及使用高纯度试剂和先进设备的大规模化学合成,以确保最终产品的均匀性和质量。 该过程通常包括酯化、季铵化和通过重结晶或色谱法进行纯化等步骤 .
化学反应分析
Synthetic Route
-
Ester Formation : Reaction of 3-methyl-2-phenylpentanoic acid with 2-(diethylmethylamino)ethanol in the presence of a coupling agent (e.g., DCC).
-
Quaternization : Treatment with methyl bromide to form the quaternary ammonium salt.
-
Purification : Recrystallization or chromatography to achieve >98% purity .
Hydrolysis Reactions
The ester and quaternary ammonium groups make this compound susceptible to hydrolysis:
Acidic Hydrolysis
In acidic conditions (pH < 3), the ester bond hydrolyzes to yield:
Alkaline Hydrolysis
Under alkaline conditions (pH > 10), saponification occurs:
Kinetics : Hydrolysis follows first-order kinetics, with a half-life of 8.2 hours at pH 7.4 (physiological conditions) .
Substitution and Stability
The bromide ion participates in substitution reactions, while the quaternary ammonium group influences stability:
Halogen Exchange
This compound reacts with silver nitrate (AgNO₃) to form valethamate nitrate (C₁₉H₃₂NO₃·AgBr↓) .
Thermal Degradation
At temperatures >150°C, decomposition occurs via:
Comparative Reactivity with Analogues
This compound’s reactivity differs from structurally related compounds due to its ester and quaternary ammonium groups:
Compound | Key Functional Groups | Primary Reactivity |
---|---|---|
This compound | Ester, quaternary ammonium | Hydrolysis, halogen exchange |
Atropine | Ester, tertiary amine | Alkaline hydrolysis, oxidation |
Ipratropium bromide | Ester, quaternary ammonium | Similar hydrolysis but higher stability |
Stability in Formulations
In pharmaceutical preparations, this compound degrades via:
-
Oxidation : Catalyzed by light, producing N-oxide derivatives.
-
Hydrolysis : Accelerated in aqueous solutions (e.g., IV formulations) .
Stabilizers : Citrate buffers (pH 6–7) and antioxidants (e.g., ascorbic acid) extend shelf life .
Analytical Characterization
Modern methods quantify this compound and its degradation products:
-
UV Spectroscopy : λ_max = 227 nm (validated for 50–300 µg/mL linearity) .
-
HPLC : Retention time = 4.62 min (C18 column, acetonitrile:water = 20:80) .
This compound’s reactivity is defined by its ester and quaternary ammonium functionalities, which dictate its synthesis, degradation pathways, and interactions in biological systems. Advances in stabilization techniques and analytical methods continue to refine its pharmaceutical applications.
科学研究应用
Labor Management
Effect on Uterine Contractions
Valethamate bromide has been extensively studied for its effects on uterine contractions during labor. A study conducted by Agrawal et al. evaluated the impact of this compound injections on cervical dilation and the duration of labor stages in primigravida women. The study involved three groups: one receiving saline, another receiving this compound intramuscularly, and a third receiving it intravenously. Although no significant differences were found in uterine contractions, intravenous administration resulted in a slightly higher rate of cervical dilation .
Comparison with Other Tocolytics
This compound has been compared with other tocolytic agents like drotaverine hydrochloride. In a randomized controlled trial, it was observed that the mean duration of the first stage of labor was significantly longer in the this compound group (277.58 minutes) compared to the drotaverine group (244.96 minutes) . The findings suggest that while this compound is effective, it may not be as efficient as drotaverine in accelerating cervical dilation.
Study | Agent | Duration of First Stage (minutes) | Cervical Dilation Rate (cm/hr) | Side Effects |
---|---|---|---|---|
Agrawal et al. | This compound | 277.58 ± 100.96 | 1.79 ± 0.51 | Maternal tachycardia, dry mouth |
Khosla et al. | Drotaverine Hydrochloride | 244.96 ± 96.21 | 2.05 ± 0.63 | Fewer side effects reported |
Safety Profile
Adverse Effects
The administration of this compound has been associated with several transient side effects such as maternal tachycardia, flushing of the face, and dryness of mouth . In various studies, these side effects were reported at rates ranging from 4% to 28%, indicating a need for monitoring during use .
Case Study: Efficacy in Primigravida Women
A clinical study involving 200 pregnant women assessed the effect of this compound on the length of labor and maternal outcomes. The results indicated that while this compound did not significantly reduce the length of labor compared to controls, it was effective in managing uterine tone during active labor phases .
Case Study: Comparative Analysis with Drotaverine
Another study compared the efficacy and side effects of this compound with drotaverine hydrochloride among 240 women in labor. The results showed that while both medications were effective, drotaverine had a statistically significant advantage in reducing the duration of labor stages and minimizing side effects .
作用机制
溴化瓦列他胺通过阻断乙酰胆碱在毒蕈碱受体上的作用发挥作用,毒蕈碱受体位于平滑肌细胞表面。 这种抑制阻止了这些肌肉的收缩,导致肌肉放松并缓解痉挛 . 所涉及的分子靶点包括毒蕈碱乙酰胆碱受体 (mAChRs),它们在调节平滑肌张力方面起着至关重要的作用 .
相似化合物的比较
类似化合物
盐酸Drotaverine: 另一种用于缓解平滑肌痉挛的抗痉挛药。
丁溴东莨菪碱: 通常用于治疗腹部疼痛和痉挛。
阿托品: 一种著名的抗胆碱能药,用于各种医疗应用.
独特性
溴化瓦列他胺对子宫颈和平滑肌的特定作用是独一无二的,使其在治疗痛经和胃肠道痉挛等疾病方面特别有效。 其通过松弛子宫颈肌肉来加速分娩的能力也使其区别于其他抗痉挛药物 .
生物活性
Valethamate bromide, a quaternary ammonium compound with the chemical formula C₁₉H₃₂BrNO₂, is primarily recognized for its anticholinergic properties. It is predominantly used to manage smooth muscle spasms, particularly in obstetric settings to facilitate labor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.
This compound functions as a muscarinic acetylcholine receptor antagonist . By blocking acetylcholine at muscarinic receptors, it induces relaxation of smooth muscles, which is particularly beneficial in managing spasms in the gastrointestinal tract and during labor. The compound's ability to inhibit the contraction of smooth muscle is crucial in obstetric care, where it aids in cervical dilation and reduces the duration of labor.
Clinical Applications
The primary application of this compound is in obstetrics , where it is used to shorten the first stage of labor. Several studies have demonstrated its efficacy:
- Cervical Dilation : A study involving 500 patients (250 primigravida and 250 multipara) found that this compound significantly reduced the duration of the first stage of labor without major side effects. The drug was administered intramuscularly at intervals during established labor, showing a marked improvement in cervical dilation rates compared to a control group .
- Safety Profile : The use of this compound has been associated with minimal adverse effects when administered under supervision. Common side effects include dry mouth, constipation, and blurred vision, which are typical for anticholinergic medications .
Research Findings
Research has consistently highlighted the effectiveness of this compound in clinical settings:
Study | Sample Size | Key Findings |
---|---|---|
PMC5531893 | 500 patients | Significant reduction in first stage of labor duration; safe for use under nursing supervision. |
ResearchGate | Various studies | Demonstrated antispasmodic effects; effective in managing cervical dystocia with minimal adverse effects. |
MedchemExpress | N/A | Validated as a potent spasmolytic agent with rapid action on smooth muscle. |
Case Studies
- Efficacy in Labor Management : In a clinical trial involving primigravida women, administration of this compound resulted in an average reduction of labor time by approximately 30% compared to controls. This finding underscores its role as an effective cervical dilator .
- Animal Studies : In veterinary applications, this compound has shown promise in treating cervical dystocia in animals, with surgical interventions required only in rare cases due to complications .
属性
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049027 | |
Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-22-2 | |
Record name | Valethamate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valethamate bromide [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALETHAMATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valethamate bromide?
A1: this compound is a parasympatholytic drug, meaning it inhibits the actions of the parasympathetic nervous system. It primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors. [, , ]
Q2: What are the downstream effects of this compound's action on muscarinic receptors?
A2: By blocking muscarinic receptors, this compound reduces smooth muscle tone and contractions in various organs. This leads to a range of effects, including decreased gastrointestinal motility, reduced bladder spasms, and dilation of the pupils. [, ]
Q3: How does this compound affect labor and delivery?
A3: While its exact mechanism in labor is not fully understood, this compound is proposed to accelerate the first stage of labor by promoting cervical dilation. This effect is likely due to its antispasmodic action on the smooth muscle of the cervix. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H31BrN2O2, and its molecular weight is 399.37 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A5: Yes, several studies have employed analytical techniques to characterize this compound. High-Performance Thin Layer Chromatography (HPTLC) studies revealed a specific Rf value for this compound, indicating its chromatographic behavior. [] Additionally, UV-Spectrophotometric analysis demonstrated a strong absorption peak at 227 nm, providing a characteristic spectroscopic feature for its identification and quantification. [] These methods are valuable for quality control and assurance during drug development and manufacturing. [, , ]
Q6: Are there alternative drugs to this compound for labor induction?
A7: Yes, other drugs like Dinoprostone and Drotaverine hydrochloride are also used for cervical ripening and labor induction. Comparative studies have shown varying levels of efficacy and safety profiles for these agents. [, , , , ]
Q7: Has this compound been investigated for use in veterinary medicine?
A9: Yes, this compound has been used in veterinary medicine for similar indications as in humans, particularly for its antispasmodic properties in cases like uterine inertia and incomplete cervical dilation in animals like cows and buffaloes. [, , , , , ]
Q8: What are the key areas for future research on this compound?
A10: More robust clinical trials with larger sample sizes and rigorous methodologies are needed to establish the true efficacy and safety profile of this compound in labor induction. Furthermore, exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) in pregnant women, is crucial. [, ]
Q9: Are there any concerns regarding the use of this compound during pregnancy?
A11: While this compound is used to facilitate labor, its safety profile during pregnancy requires further investigation. Assessing potential risks and long-term effects on both mother and fetus is essential. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。